2-Phenylpyrimidin-4-amine

Description

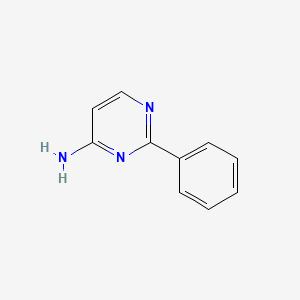

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFORUTXEPGVOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496599 |

Source

|

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-25-0 |

Source

|

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Phenylpyrimidin-4-amine for Drug Discovery Professionals

Executive Summary

The 2-phenylpyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a new class of highly potent therapeutic agents. Notably, derivatives of this core have led to the development of nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer.[1][2] This guide provides a detailed examination of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. For researchers and drug development professionals, a deep understanding of these properties—lipophilicity, solubility, and ionization—is not merely academic; it is the critical foundation for designing molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, ultimately dictating their success as therapeutic candidates. This document is structured to provide not just data, but the strategic rationale behind its measurement and application in a drug discovery context.

The this compound Scaffold: Structure and Significance

The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs, including kinase inhibitors (e.g., Imatinib), antiviral agents (e.g., Zidovudine), and antibacterial medications. Its nitrogen atoms serve as key hydrogen bond acceptors, enabling precise interactions with biological targets, while the aromatic ring system provides a rigid framework for orienting substituents in three-dimensional space.

This compound: A Key Building Block

This compound (CAS Number: 33630-25-0) distinguishes itself by combining the pyrimidine core with a phenyl group at the 2-position and an amine at the 4-position.[3] This specific arrangement has proven exceptionally fruitful. The phenyl group can be readily substituted to explore structure-activity relationships (SAR) in hydrophobic pockets of target proteins, while the 4-amino group provides a crucial vector for either direct hydrogen bonding or further chemical elaboration. Its role as the foundational fragment for potent USP1/UAF1 inhibitors like ML323 underscores its strategic importance in developing next-generation cancer therapeutics.[1][2][4]

Molecular Structure and Core Identifiers

Caption: Core identifiers for this compound.

Core Physicochemical Properties: A Quantitative Overview

The translation of a potent compound into a viable drug is governed by its physicochemical properties. These parameters dictate everything from how a compound dissolves in the gut to its ability to cross cell membranes and avoid rapid metabolism.

Summary of Physicochemical Data

The following table summarizes key computed and experimental data for the this compound scaffold. It is crucial to note the distinction between this molecule and its common isomer, 4-phenylpyrimidin-2-amine, as data for the latter is more prevalent in some databases.

| Property | Value | Data Source & Comments |

| Molecular Formula | C₁₀H₉N₃ | PubChem CID: 12403617[3] |

| Molecular Weight | 171.20 g/mol | PubChem CID: 12403617[3] |

| XLogP3 (Computed) | 1.5 | PubChem CID: 12403617[3] (A measure of lipophilicity) |

| Melting Point (°C) | 162-164 °C | Experimental value for isomer 4-Phenylpyrimidin-2-amine (CAS 2305-87-5).[5] |

| Boiling Point (°C) | >350 °C | Experimental value for a related but more complex derivative.[6] Data for the parent compound is not readily available. |

| pKa (Predicted) | ~4.0 - 5.0 | Estimated based on the pyrimidine ring system. The amino group is significantly less basic than an aliphatic amine due to resonance. Experimental determination is required. |

| Aqueous Solubility | Poorly Soluble | Qualitative assessment. A derivative, ML323, shows good kinetic solubility (86 µM in PBS), indicating the scaffold is amenable to optimization.[1] |

Lipophilicity (LogP/LogD): The Gateway to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

-

Expertise & Causality: A LogP value in the range of 1-3 is often considered ideal for oral bioavailability, balancing aqueous solubility with the ability to permeate lipid cell membranes. The computed XLogP3 of 1.5 for this compound places it squarely in this desirable range.[3] However, this is a calculated value. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant. For instance, the highly potent derivative ML323 has an experimentally determined LogD (pH 7.4) of 1.97, which is well within the ideal range for orally bioavailable drugs.[1] This demonstrates that the scaffold's lipophilicity is a tunable parameter that can be optimized through chemical modification.

Ionization Constant (pKa): The Driver of Solubility and Interaction

The pKa dictates the charge state of a molecule at a given pH. For a basic compound like this compound, the relevant value is the pKa of its conjugate acid (often abbreviated as pKaH), which quantifies the equilibrium between the neutral and protonated forms.[7]

-

Expertise & Causality: The charge state of a drug profoundly impacts its properties. The protonated (charged) form is generally more water-soluble, while the neutral form is more membrane-permeable. The pKa of the pyrimidine nitrogens and the exocyclic amine determines the compound's behavior in the pH gradient of the gastrointestinal tract and its potential for ionic interactions with its protein target. While no experimental pKa is published for the parent compound, its derivatives are known to interact with protein targets, suggesting that its basicity is sufficient for forming key interactions. Experimental determination via potentiometric titration or UV-spectrophotometry is a critical step in its characterization.

Experimental Determination of Key Properties

A robust drug discovery program relies on high-quality, reproducible experimental data. The following protocols are designed as self-validating systems to ensure trustworthiness and accuracy.

Workflow for Physicochemical Profiling

This workflow outlines the logical sequence for characterizing a novel compound based on the this compound scaffold.

Caption: A standard workflow for the physicochemical characterization of a new chemical entity.

Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility, reflecting the true equilibrium state of a compound in solution.

-

Objective: To determine the maximum dissolved concentration of this compound in a buffered aqueous solution at a constant temperature.

-

Methodology:

-

Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours. This extended time allows the dissolution process to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a pre-calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The calibration curve must be prepared using known concentrations of the compound.

-

-

Trustworthiness Check: The continued presence of solid material at the end of the experiment validates that saturation was achieved. Running the experiment in triplicate ensures the precision of the measurement.

Protocol 2: Determination of Lipophilicity (LogD) via Shake-Flask Method

This protocol measures the distribution of the compound between an aqueous and an organic phase at a specific pH.

-

Objective: To determine the LogD of this compound at pH 7.4.

-

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). The two phases should be pre-saturated with each other by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the organic phase (n-octanol). Add a small volume of this stock to a vial containing known volumes of both pre-saturated n-octanol and PBS (e.g., 1 mL of each).

-

Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the sample to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the upper (organic) and lower (aqueous) phases. Analyze the concentration of the compound in each phase by HPLC-UV.

-

Calculation: The LogD is calculated as: LogD = log₁₀([Compound]octanol / [Compound]PBS).

-

-

Trustworthiness Check: A mass balance calculation should be performed. The total amount of compound recovered from both phases should be close to the initial amount added (typically >90%), confirming the stability and accurate quantification of the compound.

Synthesis and Chemical Reactivity

A key advantage of the this compound scaffold is its synthetic tractability, allowing for the rapid generation of analogues for SAR studies.

-

Common Synthetic Routes: One efficient method involves the condensation of benzamidine with 3-ethoxyacrylonitrile.[8] This reaction directly constructs the core heterocyclic system.

-

Reactivity for Analogue Generation: In medicinal chemistry programs, the scaffold is often built using a stepwise approach. Starting with a 2,4-dichloropyrimidine, sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed.[1][4] This strategy allows for the independent and systematic variation of substituents at both the 2- and 4-positions, enabling a thorough exploration of the chemical space around the core. This synthetic flexibility is precisely why the scaffold has been so successful in generating potent and selective inhibitors.[1][4]

Conclusion

This compound is a high-value scaffold for modern drug discovery. Its physicochemical profile, characterized by a favorable lipophilicity and tunable properties, makes it an excellent starting point for optimization campaigns. The demonstrated success of its derivatives as potent inhibitors of challenging disease targets like USP1/UAF1 validates its strategic importance.[1][2] By applying the rigorous experimental protocols outlined in this guide, research teams can effectively characterize novel analogues, build robust structure-activity relationships, and accelerate the development of new therapeutics grounded in a solid understanding of fundamental physicochemical principles.

References

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. [Link]

-

PubChem. 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

AVD Pharmaceuticals Pvt Ltd. N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine. [Link]

-

ChemWhat. 4-PHENYLPYRIMIDIN-2-AMINE CAS#:. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-氨基-4-苯基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. N-(5-amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-amine at 4720.00 INR in Pune, Maharashtra | Avd Pharmaceuticals Private Limited [tradeindia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-Phenyl-4-aminopyrimidine synthesis - chemicalbook [chemicalbook.com]

2-Phenylpyrimidin-4-amine CAS number

An In-Depth Technical Guide to 2-Phenylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 33630-25-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, spectral characteristics, and a validated synthetic pathway. Central to this guide is an exploration of its role as a privileged scaffold in the design of targeted therapeutics, particularly as inhibitors of enzymes like USP1/UAF1. We present detailed protocols, safety and handling guidelines, and an analysis of its structure-activity relationships, offering researchers and drug development professionals a thorough resource for leveraging this versatile chemical entity.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules, including nucleic acids and several clinically approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets. Within this class, aminopyrimidines serve as critical building blocks. This guide focuses specifically on the this compound isomer, a structure that has emerged as a key intermediate and core fragment in the development of novel therapeutics, from anticancer agents to metabolic disease modulators.[1][2] Its utility stems from the strategic placement of the phenyl and amine groups, which provide vectors for synthetic elaboration to achieve desired potency and selectivity against various biological targets.[3][4]

Compound Identification and Properties

Accurate identification is paramount for regulatory compliance and scientific reproducibility. This compound is uniquely identified by its CAS number and IUPAC name.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 33630-25-0 | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₁₀H₉N₃ | PubChem[5] |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)N | PubChem[5] |

| InChIKey | KSFORUTXEPGVOW-UHFFFAOYSA-N | PubChem[5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 171.20 g/mol | PubChem[5] |

| Appearance | Powder/Solid (typical) | Sigma-Aldrich[6] |

| Melting Point | 162-164 °C (for the isomeric 4-phenylpyrimidin-2-amine) | Sigma-Aldrich[6] |

| XLogP3 | 1.5 | PubChem[7] |

Spectral Data Analysis

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The protons of the phenyl group will appear as multiplets in the aromatic region (~7.4-8.2 ppm). The two protons on the pyrimidine ring will present as doublets. A characteristically broad singlet, which may disappear upon a D₂O shake, corresponds to the two protons of the primary amine group (-NH₂).[8]

-

¹³C NMR Spectroscopy : The spectrum will display ten distinct carbon signals, with those in the phenyl and pyrimidine rings appearing in the downfield region (>100 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. Primary amines (R-NH₂) typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric vibrations.[8][9] Additional characteristic peaks include C=N and C=C stretching vibrations from the pyrimidine and phenyl rings (~1550-1650 cm⁻¹) and C-N stretching absorptions (~1200-1350 cm⁻¹).[8]

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 171.20.[7]

Synthesis and Purification

The synthesis of this compound derivatives often begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. A common and effective strategy involves a sequential nucleophilic substitution followed by a cross-coupling reaction.

General Synthetic Workflow

The following diagram outlines a representative synthetic pathway, leveraging a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This approach offers high yields and functional group tolerance.

Caption: Synthetic workflow for this compound via Suzuki coupling.

Detailed Experimental Protocol: Suzuki Coupling

Causality: This protocol is chosen for its reliability and high yield. The palladium catalyst facilitates the cross-coupling between the aryl halide (chloropyrimidine) and the organoboron compound (phenylboronic acid). The base is crucial for activating the boronic acid and completing the catalytic cycle.

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-4-aminopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq).

-

Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution : Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup : Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The this compound scaffold is a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for multiple, distinct biological targets.

Core Scaffold for Enzyme Inhibitors

Derivatives of this compound have been instrumental in developing potent and selective inhibitors for various enzyme classes.

-

USP1/UAF1 Deubiquitinase Inhibitors : Extensive research has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[3][4] This complex is a key regulator of the DNA damage response, making it a promising target for anticancer therapies, particularly in non-small cell lung cancer.[4] The parent compound serves as the foundational core upon which substitutions are made to optimize potency and pharmacokinetic properties.[3]

-

Kinase Inhibitors : The aminopyrimidine core is a classic hinge-binding motif for many protein kinases. Derivatives of this compound have been explored as inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in tumors.[10]

-

Antifungal Agents : By modifying the scaffold, researchers have designed novel inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[11]

Caption: Structure-Activity Relationship (SAR) concept for the scaffold.

GPR119 Agonists

In the field of metabolic diseases, derivatives have been investigated as agonists for G protein-coupled receptor 119 (GPR119).[12] Activation of this receptor is known to improve glucose tolerance, making these compounds potential leads for novel antidiabetic drugs.[12][13]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Pictogram | Hazard Code | Hazard Statement | Source |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | H302 | Harmful if swallowed | PubChem |

| H315 | Causes skin irritation | PubChem[5] | |

| H319 | Causes serious eye irritation | PubChem[5] | |

| H335 | May cause respiratory irritation | PubChem[5] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][15]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[14][15]

-

Handling Practices : Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[14][15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[16]

-

Spill Response : In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS: 33630-25-0) is more than a simple chemical intermediate; it is a highly valuable and versatile scaffold for modern drug discovery. Its robust synthesis and the strategic positioning of its functional groups have enabled the development of potent modulators for critical biological targets in oncology, metabolic disease, and infectious disease research. This guide has provided the core technical information required for researchers to effectively synthesize, characterize, and utilize this compound, underscoring its continued importance in the pursuit of novel therapeutics.

References

-

PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Amino-4-phenylpyrimidine. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Retrieved from [Link]

-

ResearchGate. (2014). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. Retrieved from [Link]

-

NIH. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Retrieved from [Link]

-

NIH - PMC. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (2023). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. Retrieved from [Link]

-

NIH - PMC. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H9N3 | CID 12403617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-phenylpyrimidine 97 2305-87-5 [sigmaaldrich.com]

- 7. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijirset.com [ijirset.com]

- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Amino-2-phenylpyrimidine | 33630-25-0 | IBA63025 [biosynth.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to 2-Phenylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-phenylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document begins by establishing the core physicochemical properties of the molecule, with a primary focus on its molecular weight. It then delves into a detailed, field-proven protocol for its chemical synthesis and subsequent characterization, emphasizing the causality behind experimental choices to ensure reproducibility and purity. The guide further explores the compound's role as a privileged scaffold in modern drug discovery, highlighting its application in the development of potent enzyme inhibitors. A specific case study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex is presented, complete with a signaling pathway diagram and a representative in vitro assay workflow. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Core Physicochemical Properties of this compound

This compound is an aromatic heterocyclic organic compound featuring a pyrimidine ring substituted with a phenyl group at the 2-position and an amine group at the 4-position. Understanding its fundamental properties is the first step in its application for research and development. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and for characterization by mass spectrometry, is 171.20 g/mol .[1]

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₉N₃ | PubChem[1][2] |

| Molecular Weight | 171.20 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 171.079647300 Da | PubChem[1] |

| CAS Number | 33630-25-0 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)N | PubChem[1] |

| InChIKey | KSFORUTXEPGVOW-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis and Characterization

The reliable synthesis of this compound is fundamental for its use in further derivatization and biological screening. The chosen method must be robust and yield a product of high purity, which can be validated through standard analytical techniques.

Rationale for Synthetic Route

Several synthetic routes to this compound exist. A common and effective method involves the condensation and cyclization of benzamidine with 3-ethoxyacrylonitrile.[4] This approach is advantageous due to the commercial availability of the starting materials and a straightforward reaction pathway. The reaction proceeds via nucleophilic attack of the amidine on the acrylonitrile, followed by intramolecular cyclization and elimination of ethanol to form the stable pyrimidine ring. Heating is required to provide the necessary activation energy for the cyclization step.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from benzamidine and 3-ethoxyacrylonitrile.[4]

Step-by-Step Methodology:

-

Reactant Combination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzamidine (1.0 eq) and 3-ethoxyacrylonitrile (1.0 eq).

-

Reaction Execution: Heat the reaction mixture to 135 °C and stir for 3 hours. The elevated temperature is crucial for driving the cyclization and elimination process.

-

Cooling and Solidification: After 3 hours, cease heating and allow the mixture to cool to room temperature. Continue stirring for an additional 16 hours to ensure complete reaction and precipitation of the product.

-

Solvent Removal: If any solvent was used or if the crude product is an oil, concentrate the mixture under reduced pressure using a rotary evaporator to remove any volatile components.

-

Purification (Self-Validation): The crude product must be purified to remove unreacted starting materials and byproducts. This is achieved via column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of eluent is determined by the polarity of the product versus impurities.

-

Elution: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Workflow and Characterization

The following diagram illustrates the synthesis and purification workflow. Post-synthesis, characterization is a mandatory step to confirm the identity and purity of the compound.

Caption: Workflow for the synthesis and validation of this compound.

Trustworthiness through Characterization:

-

Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary validation technique. The analysis should show a major peak corresponding to the product. In positive ion mode, the expected mass-to-charge ratio (m/z) would be for the protonated molecule [M+H]⁺, calculated as 171.08 + 1.01 ≈ 172.1. A published analysis shows an observed m/z of 172.4 [M+H]⁺, confirming the molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide structural confirmation by showing the chemical shifts, integration, and coupling patterns of the protons and carbons, which must be consistent with the this compound structure.

Significance in Medicinal Chemistry: A USP1/UAF1 Inhibitor Scaffold

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. The this compound structure, in particular, has served as the foundation for developing potent and selective enzyme inhibitors.

Case Study: Inhibition of the USP1/UAF1 Deubiquitinase Complex

A key application of this scaffold is in the development of anticancer agents targeting the DNA damage response pathway.[5] Specifically, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent, nanomolar inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[6]

Mechanism of Action: The USP1/UAF1 complex is a deubiquitinase (DUB) that removes ubiquitin from key proteins involved in DNA repair, such as Proliferating Cell Nuclear Antigen (PCNA).[5] By deubiquitinating PCNA, USP1/UAF1 effectively turns off certain DNA repair pathways. In many cancers, this complex is overactive, allowing cancer cells to better survive DNA damage. Inhibiting USP1/UAF1 with a small molecule prevents the removal of ubiquitin from PCNA. This leads to an accumulation of ubiquitinated PCNA, causing cell cycle arrest and ultimately cell death (apoptosis) in cancer cells.[5][6]

Signaling Pathway Diagram

The diagram below illustrates the role of USP1/UAF1 and the effect of its inhibition by a this compound-based inhibitor.

Caption: Inhibition of the USP1/UAF1 complex by a this compound derivative.

Representative Experimental Protocol: In Vitro USP1/UAF1 Inhibition Assay

To validate the biological activity of a newly synthesized this compound derivative, a robust in vitro biochemical assay is essential.

Rationale and Assay Principle

The goal is to quantify the ability of the test compound to inhibit the deubiquitinating activity of the purified USP1/UAF1 enzyme complex. A common method uses a fluorogenic substrate, such as Ubiquitin-Rhodamine110, where the fluorescence of Rhodamine110 is quenched by the attached ubiquitin. When USP1/UAF1 cleaves the ubiquitin, Rhodamine110 is released, producing a fluorescent signal that is directly proportional to enzyme activity. An inhibitor will reduce the rate of this signal increase.

Assay Workflow Diagram

Caption: Workflow for an in vitro fluorescence-based USP1/UAF1 inhibition assay.

Step-by-Step Methodology

-

Compound Plating: Prepare serial dilutions of the this compound test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a black, 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Dilute the purified recombinant USP1/UAF1 enzyme complex in assay buffer. Add the enzyme solution to all wells except the negative controls.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of the Ubiquitin-Rhodamine110 substrate in assay buffer. Add the substrate to all wells to start the reaction.

-

Fluorescence Reading: Immediately place the plate into a fluorescence plate reader pre-set to 37 °C. Measure the increase in fluorescence intensity (Excitation/Emission ~485/535 nm) kinetically over 30-60 minutes.

-

Data Analysis (Self-Validation):

-

For each concentration, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates to the positive control (100% activity) and negative control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Conclusion

This compound, with a definitive molecular weight of 171.20 g/mol , is more than a simple chemical entity; it is a cornerstone scaffold for the development of targeted therapeutics. Its accessible synthesis and versatile structure have enabled medicinal chemists to design potent and selective inhibitors against critical disease targets, such as the USP1/UAF1 complex in oncology. The systematic approach of synthesis, purification, characterization, and in vitro validation outlined in this guide provides a reliable framework for researchers to leverage this valuable molecule in their drug discovery programs.

References

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598777, 2-Amino-4-phenylpyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12403617, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9N3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762833, 2-Phenylpyridin-4-amine. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-4-phenylpyrimidine (C10H9N3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109014, 2-Pyridinamine, 4-phenyl-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2346-2361. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11643997, N-Phenyl-2-pyrimidinamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1749. Retrieved from [Link]

-

PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4368-4381. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-PHENYLPYRIMIDIN-2-AMINE CAS#. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2346-2361. Retrieved from [Link]

Sources

- 1. This compound | C10H9N3 | CID 12403617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H9N3) [pubchemlite.lcsb.uni.lu]

- 3. N-Phenyl-2-pyrimidinamine | C10H9N3 | CID 11643997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-4-aminopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Melting Point of 2-Phenylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the melting point of 2-phenylpyrimidin-4-amine, a crucial physicochemical parameter for its characterization and application in research and drug development. The document delves into the theoretical underpinnings of melting point determination, presents experimentally reported values, and offers detailed, field-proven protocols for its accurate measurement. Furthermore, it explores the critical factors that can influence melting point values, such as sample purity and polymorphism, and provides methodologies for sample purification through recrystallization. This guide is intended to equip researchers and scientists with the necessary knowledge and practical insights to confidently determine and interpret the melting point of this important chemical entity.

Introduction: The Significance of this compound and its Melting Point

This compound is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry. Its pyrimidine core is a key pharmacophore found in a wide array of biologically active molecules. Derivatives of this compound have been investigated for their potential as GPR119 agonists for the treatment of diabetes, USP1/UAF1 deubiquitinase inhibitors with anticancer activity, and as potent Bruton's tyrosine kinase (BTK) inhibitors.[1][2]

The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range, typically narrow (0.5-1.0°C). This characteristic makes it a primary indicator of purity. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range.

Therefore, the accurate determination of the melting point of this compound is a critical first step in its characterization. It serves multiple purposes:

-

Identity Confirmation: Comparing the experimentally determined melting point with literature values can help confirm the identity of a synthesized or purchased sample.

-

Purity Assessment: A sharp melting point within a narrow range is a strong indication of high purity. A broad and depressed melting point suggests the presence of impurities.

-

Stability and Formulation Studies: The melting point is a key parameter in pre-formulation studies for drug development, influencing factors like solubility, dissolution rate, and solid-state stability.

This guide will provide the necessary theoretical background and practical protocols to accurately determine and interpret the melting point of this compound.

Physicochemical Properties and Reported Melting Points of this compound

A survey of available data reveals some variation in the reported melting point of this compound, which underscores the importance of careful experimental determination and consideration of factors that can influence this value.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | PubChem[3] |

| Molecular Weight | 171.20 g/mol | PubChem[3] |

| CAS Number | 33630-25-0 | PubChem[3] |

| Melting Point | 129-130 °C | ChemicalBook[4] |

| Predicted Melting Point | 158-160 °C | BenchChem[5] |

The discrepancy between the experimentally listed value and the predicted value highlights the necessity for empirical verification. Predicted values, while useful for estimation, can differ from experimental results due to the complexities of intermolecular forces in the crystal lattice.

The Science Behind Melting Point Depression

The presence of impurities disrupts the regular crystalline lattice structure of a solid. This disruption weakens the intermolecular forces holding the molecules together, requiring less energy (a lower temperature) to break the lattice and induce melting. This phenomenon is known as melting point depression. A broader melting range is also observed because different regions of the impure solid will have varying concentrations of the impurity, leading to a range of melting temperatures.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. This protocol is designed to be a self-validating system by emphasizing proper sample preparation and a controlled heating rate.

Materials and Equipment

-

This compound (sample to be analyzed)

-

Melting point capillaries (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube (for packing the capillary)

-

Thermometer (calibrated)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. Moisture can act as an impurity and depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer within the sample.[6]

-

Introduce a small amount of the powdered sample into the open end of a melting point capillary tube.

-

To pack the sample at the bottom of the capillary, gently tap the sealed end on a hard surface or drop the capillary through a long glass tube.[6] The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Carefully insert the capillary tube containing the sample into the designated slot in the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This will save time during the accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a slow, controlled rate of approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts completely (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Data Interpretation:

-

A sharp melting range (e.g., 129-130 °C) indicates a high degree of purity.

-

A broad and depressed melting range (e.g., 125-129 °C) suggests the presence of impurities.

-

Workflow Diagram

Caption: A flowchart illustrating the key steps for accurate melting point determination.

Ensuring Sample Purity: Recrystallization Protocol

If the determined melting point is broad and depressed, purification of the this compound sample is necessary. Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent for this compound should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound well at its boiling point.

-

Not react with the compound.

-

Have a boiling point below the melting point of the compound.

-

Be relatively volatile for easy removal from the purified crystals.

-

Dissolve impurities well at all temperatures or not at all.

For aminopyrimidines, common recrystallization solvents include ethanol, methanol, or mixtures such as ethanol/water.[5][7]

Step-by-Step Recrystallization Methodology

-

Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until all the solid has just dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will form. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

-

Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram

Caption: A flowchart outlining the general procedure for recrystallization.

The Influence of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not widely reported, it is a known phenomenon in pyrimidine derivatives. If significantly different melting points are consistently observed for seemingly pure samples, the possibility of polymorphism should be considered. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to investigate and characterize different polymorphic forms.

Conclusion

The melting point of this compound is a critical parameter for its identification, purity assessment, and use in further research and development. This guide has provided a comprehensive overview of the theoretical and practical aspects of melting point determination for this important compound. By following the detailed protocols for melting point measurement and recrystallization, and by understanding the factors that can influence this value, researchers can ensure the quality and reliability of their work with this compound. The reported melting point of 129-130 °C serves as a valuable reference, but careful experimental verification is always paramount.

References

-

Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5286-5298. [Link][2]

-

Dexheimer, T. S., et al. (2014). Synthesis and structure–activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link][3]

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12403617, this compound. Retrieved January 11, 2026 from [Link].

-

LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link][6]

-

Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link][8]

-

Elgemeie, G. H., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 15(1), 123-134. [Link][9]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link][7]

-

Vleggaar, R., & Meijler, M. M. (1995). Human polymorphism in drug metabolism: mutation in the dihydropyrimidine dehydrogenase gene results in exon skipping and thymine uracilurea. DNA and cell biology, 14(1), 1–6. [Link][10]

-

University of Salahaddin. (2021, September 19). experiment (1) determination of melting points. [Link][11]

Sources

- 1. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human polymorphism in drug metabolism: mutation in the dihydropyrimidine dehydrogenase gene results in exon skipping and thymine uracilurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Phenylpyrimidin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Phenylpyrimidin-4-amine is a key structural motif in medicinal chemistry, frequently appearing in the development of novel therapeutic agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and insights into the practical implications for drug discovery and development. While specific quantitative solubility data for this compound is not widely available in public databases, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility profile in any solvent of interest.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Low solubility can lead to a host of challenges, including unpredictable in vitro results, poor bioavailability, and difficulties in formulation, ultimately increasing development costs and timelines.[2][3] For a molecule like this compound, which serves as a building block for more complex drug candidates, understanding its behavior in different solvent systems is a foundational requirement for efficient and successful research and development.[4]

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | [5] |

| Molecular Weight | 171.20 g/mol | [5] |

| XLogP3 | 1.5 | [6] |

| IUPAC Name | This compound | [5] |

The structure of this compound features a pyrimidine ring, an aromatic phenyl group, and a primary amine. This combination of a heterocyclic aromatic system and a hydrogen-bond-donating amine group dictates its interactions with various solvents. The positive XLogP3 value suggests a degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[6]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions to consider are:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.[8] This makes the molecule capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen atoms. This allows for favorable interactions with polar solvents.

-

Van der Waals Forces: The phenyl group and the overall molecular structure contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.[7]

The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent. Aromatic amines, in general, have their lone pair of electrons on the nitrogen conjugated with the aromatic ring, which can somewhat diminish their tendency to engage in hydrogen bonding compared to aliphatic amines.[8]

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9][10] The following protocol provides a robust and self-validating system for quantifying the solubility of this compound in your organic solvent of choice.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of the Suspension:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[9]

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau, thereby validating that equilibrium has been achieved.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw a portion of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.[3]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing these standards using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Accurately dilute the filtered sample solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic.[11]

-

Solvent Polarity: As discussed, the polarity of the solvent will play a major role. A systematic study across a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, DMSO) will provide a comprehensive solubility profile.

-

Presence of Other Solutes: The presence of acids or bases can significantly alter the solubility of an amine. Protonation of the amine group by an acid will form a salt, which is typically more soluble in polar solvents.[12]

Practical Implications in a Research and Development Setting

A well-characterized solubility profile for this compound is invaluable for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions and workup procedures to ensure efficient transformations and product isolation.

-

Purification: Designing crystallization and chromatographic purification methods. Knowledge of solubility in different solvents allows for the selection of optimal solvent/anti-solvent systems for crystallization or the appropriate mobile phase for chromatography.

-

Preformulation: Providing foundational data for the development of drug delivery systems. Even though this compound is a starting material, its derivatives will inherit some of its physicochemical characteristics.

-

Analytical Method Development: Choosing suitable diluents for analytical samples to ensure complete dissolution and accurate quantification.

Conclusion

While a definitive, publicly available database of this compound's solubility in all common organic solvents is currently lacking, this guide provides the theoretical understanding and a robust, validated experimental protocol for researchers to determine these critical values. By applying the principles of intermolecular forces and meticulously executing the shake-flask method, scientists and drug development professionals can generate the high-quality solubility data necessary to accelerate their research and development efforts.

References

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylpyrimidine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpyridin-4-amine. PubChem. Retrieved from [Link]

-

SlidePlayer. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

-

Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

-

Organic Chemistry, 9th Edition. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

-

ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H9N3 | CID 12403617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Phenylpyrimidin-4-amine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Phenylpyrimidin-4-amine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a vital structural motif in the development of targeted therapies, including potent inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer applications.[1][2] Understanding the three-dimensional structure and intermolecular interactions of this molecule at an atomic level is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from synthesis and single-crystal growth to advanced structural elucidation and interaction analysis. It is intended for researchers, medicinal chemists, and crystallographers engaged in the structural characterization of pharmacologically active small molecules.

Rationale and Significance: Why Crystal Structure Matters

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. The precise arrangement of molecules in a crystal lattice, known as its crystal structure, dictates key physicochemical properties including:

-

Solubility & Bioavailability: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, directly impacting how much of the drug is absorbed by the body.

-

Stability: The thermodynamic stability of a crystal form affects its shelf-life and susceptibility to degradation.

-

Mechanical Properties: Hardness, tabletability, and flow characteristics are governed by the crystal packing and intermolecular forces.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-resolution structure of a crystalline material.[3][4] It provides an unambiguous map of molecular conformation, stereochemistry, and the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that hold the crystal together. This information is invaluable for establishing structure-property relationships and ensuring the selection of an optimal solid form for development.

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision at each stage. The causality is clear: a high-quality crystal is the prerequisite for high-quality diffraction data, which in turn is essential for an accurate and reliable structure solution.

Synthesis of this compound

The foundational step is the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the lattice, compromising the final structure. A reliable method for the synthesis of this compound is the reaction of benzamidine with 3-ethoxyacrylonitrile.[5]

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine benzamidine (1.0 eq) and 3-ethoxyacrylonitrile (1.0 eq).

-

Thermal Reaction: Heat the mixture with stirring to 135 °C for 3 hours. The elevated temperature provides the necessary activation energy for the cyclocondensation reaction.

-

Cooling and Solidification: Cool the reaction mixture to room temperature and continue stirring for 16 hours to ensure complete product precipitation.

-

Purification: Remove any residual solvent under reduced pressure. The resulting crude solid is then purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

-

Verification: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and LC-MS. The expected protonated mass [M+H]⁺ is 172.4.[5]

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a state of supersaturation from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder. For a molecule like this compound, which may exhibit good solubility in polar aprotic solvents, vapor diffusion is an effective technique.[6]

Protocol 2: Single-Crystal Growth by Vapor Diffusion

-

Solvent Selection: Prepare a concentrated solution of this compound in a suitable solvent where it is highly soluble (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO).